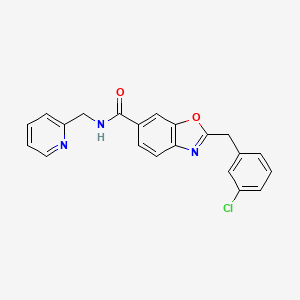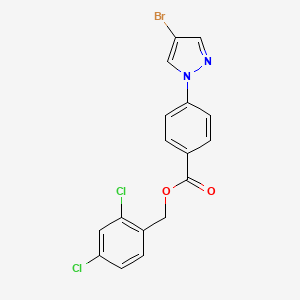![molecular formula C13H14ClN3O2S B6027623 6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)
6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol, also known as CMET, is a novel compound that has been gaining attention in the scientific community for its potential as a therapeutic agent. CMET is a pyrimidinol derivative that has been shown to possess anticancer properties.
Mécanisme D'action
The exact mechanism of action of 6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol is not fully understood. However, it is believed to act by inhibiting the Akt signaling pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the expression of various proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been shown to enhance the anticancer effects of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its high potency and selectivity against cancer cells. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and inflammatory disorders. Another direction is to optimize its pharmacokinetics and pharmacodynamics for better efficacy in vivo. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been shown to have minimal toxicity in normal cells. Future research on this compound may lead to the development of novel therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol involves the reaction of 2-chloro-4-methylphenol with 2-mercaptoethanol to form 2-(2-chloro-4-methylphenoxy)ethanethiol. This intermediate is then reacted with 6-amino-4-pyrimidinol to form this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Propriétés
IUPAC Name |
4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8-2-3-10(9(14)6-8)19-4-5-20-13-16-11(15)7-12(18)17-13/h2-3,6-7H,4-5H2,1H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYJVFRUMBFTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC(=CC(=O)N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)


![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![1-[4-(2-naphthyloxy)butyl]piperazine hydrochloride](/img/structure/B6027600.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B6027604.png)

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)

